molecular formula C8H6IN B102021 5-iodo-1H-indole CAS No. 16066-91-4

5-iodo-1H-indole

Cat. No. B102021
CAS RN: 16066-91-4
M. Wt: 243.04 g/mol
InChI Key: TVQLYTUWUQMGMP-UHFFFAOYSA-N
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Description

5-Iodo-1H-indole is a derivative of the indole structure, which is a fundamental scaffold in medicinal chemistry and organic synthesis. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The iodine atom at the 5-position of the indole ring can serve as a versatile handle for further chemical transformations, making 5-iodo-1H-indole a valuable intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One approach for synthesizing 3-substituted indole derivatives, which could be adapted for the synthesis of 5-iodo-1H-indole, involves starting from Martius Yellow and employing regioselective reactions such as iodination, aryl radical-alkene cyclization, and carboxylation . Although the paper focuses on 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, the iodination step is particularly relevant for the synthesis of 5-iodo-1H-indole.

Molecular Structure Analysis

The molecular structure of 5-iodo-1H-indole is characterized by the presence of an iodine atom at the 5-position of the indole core. This modification significantly influences the electronic properties of the molecule and can affect its reactivity in subsequent chemical reactions. The indole core itself is a planar, aromatic system that contributes to the stability and reactivity of the molecule.

Chemical Reactions Analysis

Indole derivatives, including 5-iodo-1H-indole, can participate in a variety of chemical reactions. The presence of the iodine substituent makes it a suitable candidate for cross-coupling reactions, such as the Sonogashira coupling, which can be used to introduce alkyl or aryl groups at the 5-position . Additionally, the indole ring can undergo electrophilic substitution reactions, nucleophilic substitutions, and cycloadditions, expanding the range of potential derivatives and complexity that can be achieved.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-iodo-1H-indole are influenced by the iodine substituent and the indole core. The iodine atom is relatively heavy and can impact the molecule's boiling point, melting point, and density. The aromatic nature of the indole ring contributes to its UV absorption properties, which can be utilized in spectroscopic analysis. The electronic effects of the iodine also affect the acidity of the NH group on the pyrrole ring, potentially altering the compound's solubility and reactivity in different solvents.

Scientific Research Applications

  • Synthesis and Functionalization :

    • 5-iodo-1H-indole is used in the synthesis of various biologically active compounds. A study by Beshore and Dinsmore (2003) described a procedure for preparing ethyl 5-iodo-1H-indole-2-carboxylate, highlighting its utility in organic synthesis (Beshore & Dinsmore, 2003).
    • Cacchi and Fabrizi (2005) discussed the significance of the substituted indole nucleus in various natural and synthetic compounds, emphasizing the importance of indole synthesis and functionalization in organic chemistry (Cacchi & Fabrizi, 2005).
  • Structural and Molecular Studies :

    • The molecular structure and interactions of compounds related to 5-iodo-1H-indole have been examined. For example, Garden et al. (2006) studied the hydrogen-bonded chains and iodo-carbonyl interactions in 5-iodoisatin, providing insights into its structural properties (Garden et al., 2006).
  • Pharmaceutical and Biological Research :

    • Research into the synthesis of indole derivatives for potential pharmaceutical applications is ongoing. For instance, Kazan et al. (2019) synthesized and evaluated indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as tubulin polymerization inhibitors, showing their potential in cancer treatment (Kazan et al., 2019).
  • Chemical Analysis and Methodology :

    • Hanson (1966) discussed the importance of analytical techniques in understanding indolealkylamines and related compounds, highlighting the role of advanced methodologies in their analysis (Hanson, 1966).

Safety And Hazards

5-Iodo-1H-indole may cause skin irritation and serious eye irritation . It is harmful if swallowed or inhaled . Protective measures such as wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation are recommended when handling this compound .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives .

properties

IUPAC Name

5-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQLYTUWUQMGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382031
Record name 5-Iodoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-1H-indole

CAS RN

16066-91-4
Record name 5-Iodoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
DC Beshore, CJ Dinsmore - Synthetic communications, 2003 - Taylor & Francis
… While ethyl 5-bromo-1H-indole-2-carboxylate is available, we were surprised to discover that a synthesis of the more reactive and versatile 5-iodo-1H-indole-2-carboxylate (1) was …
Number of citations: 10 www.tandfonline.com
SJ Garden, AC Pinto, JL Wardell, JN Low… - … Section C: Crystal …, 2006 - scripts.iucr.org
In 5-iodoisatin (5-iodo-1H-indole-2,3-dione), C8H4INO2, the molecules are linked into chains of rings by N—H⋯O and C—H⋯O hydrogen bonds, and these chains are linked into …
Number of citations: 12 scripts.iucr.org
YC Guo, XF Wang, Y Ding - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
… And then 1-allyl-5-iodo-1H-indole 1 (0.11 mmol) was added. After the mixture was stirred for 48 h, the solvent (dichloromethane) was removed under reduced pressure at room …
Number of citations: 5 scripts.iucr.org
AS Hogendorf, A Hogendorf, K Popiołek-Barczyk… - European Journal of …, 2019 - Elsevier
… We report the discovery of 3-(1-ethyl-1H-midazol-5-yl)-4-fluoro-5-iodo-1H-indole (AGH-192), which is a highly drug-like, selective 5-HT 7 R agonist derived from the recently published …
Number of citations: 24 www.sciencedirect.com
G La Regina, R Bai, A Coluccia, V Naccarato… - European Journal of …, 2018 - Elsevier
… A palladium(II) acetate (Pd(OAc) 2 )-catalyzed reaction of 5-iodo-1H-indole (24) with 2-furanboronic or 2-thienylboronic acid in the presence of tri(o-tolyl)phosphine (P(o-tol) 3 ) and …
Number of citations: 30 www.sciencedirect.com
F Kazan, ZB Yagci, R Bai, E Ozkirimli, E Hamel… - … Biology and Chemistry, 2019 - Elsevier
A new series of N’-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide (5, 6) and N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-iodo/chloro-3-phenyl-1H-…
Number of citations: 12 www.sciencedirect.com
MJ Fisher, L McMurray, S Lu, CL Morse… - …, 2018 - Wiley Online Library
… Methyl 5-iodo-1H-indole-3-carboxylate (7): To a solution of 5-iodoindole (4.20 g, 17.0 mmol) in dioxane (70 mL) was added pyridine (13.7 mL) and trichloroacetyl chloride (9.5 mL, 85.0 …
M Walczak, G Latacz, J Handzlik, K Kieć-Kononowicz… - academia.edu
A series of 5-aryl-1-alkylimidazole derivatives was synthesized using the van Leusen multicomponent reaction. The chemotype is the first example of low-basicity scaffolds exhibiting …
Number of citations: 0 www.academia.edu
W Gong, G Zhang, T Liu, R Giri… - Journal of the American …, 2014 - ACS Publications
… A few heteroaryl iodides, such as 4-iodopyridine, 3-iodopyridine, 3-iodothiophene, 2-iodo-5-methyl-thiophene, 5-iodo-1H-indole, and 5-iodo-1-tosyl-1H-indole, were tested as the …
Number of citations: 240 pubs.acs.org
AA More, SK Santra, AM Szpilman - Organic letters, 2020 - ACS Publications
… 5-Fluoro-1H-indole reacts with 1-(4-tert-butyl-phenyl)-vinyl azide to give 13o in 64% yield, while the corresponding 5-bromo-1H-indole and 5-iodo-1H-indole react with 1-(4-tert-butyl-…
Number of citations: 15 pubs.acs.org

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